Ethyl(4-butyry-2,3-dichloro)phenoxyacetate Ethyl(4-butyry-2,3-dichloro)phenoxyacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20425589
InChI: InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C14H16Cl2O4
Molecular Weight: 319.2 g/mol

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate

CAS No.:

Cat. No.: VC20425589

Molecular Formula: C14H16Cl2O4

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate -

Specification

Molecular Formula C14H16Cl2O4
Molecular Weight 319.2 g/mol
IUPAC Name ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate
Standard InChI InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3
Standard InChI Key PBVGBFWAEFWKMK-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The IUPAC name for this compound is ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate . Key identifiers include:

  • CAS Registry Number: 2777-51-7

  • SMILES: CCC(C(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl

  • InChIKey: PBVGBFWAEFWKMK-UHFFFAOYSA-N

The molecule consists of a 2,3-dichlorophenoxy backbone linked to a butanoyl group at the 4-position and an ethyl acetate moiety via an ether bond. X-ray crystallography and computational modeling confirm a planar aromatic ring with steric hindrance from the chlorine atoms, influencing its reactivity and binding interactions .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of ethyl(4-butyryl-2,3-dichloro)phenoxyacetate involves multi-step Friedel-Crafts acylation and esterification reactions :

  • Acylation:

    • Phenoxyacetic acid undergoes Friedel-Crafts acylation with butyryl chloride in the presence of AlCl₃, yielding 4-butyrylphenoxyacetic acid .

    • Chlorination of the aromatic ring using Cl₂ or SO₂Cl₂ introduces the 2,3-dichloro substituents .

  • Esterification:

    • The carboxylic acid group is converted to an ethyl ester via reaction with ethanol under acidic conditions (e.g., H₂SO₄) .

Representative Reaction Scheme:

Phenoxyacetic acid+Butyryl chlorideAlCl34-Butyrylphenoxyacetic acidCl22,3-Dichloro-4-butyrylphenoxyacetic acidEtOH/H+Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate\text{Phenoxyacetic acid} + \text{Butyryl chloride} \xrightarrow{\text{AlCl}_3} \text{4-Butyrylphenoxyacetic acid} \xrightarrow{\text{Cl}_2} \text{2,3-Dichloro-4-butyrylphenoxyacetic acid} \xrightarrow{\text{EtOH/H}^+} \text{Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate}

Structural Analogues and SAR Studies

Modifications to the parent structure have been explored to optimize pharmacological activity:

  • Ester Group Variations: Replacement of the ethyl ester with tert-butyl or benzyl esters reduces antimalarial potency, as seen in comparative studies (IC₅₀: 9.0 μM for ethyl vs. >80 μM for tert-butyl) .

  • Chlorine Substitution: Dichloro substitution at the 2,3-positions enhances target binding affinity compared to mono- or non-chlorinated analogues .

  • Side Chain Elongation: Extending the butyryl chain to pentanoyl or hexanoyl groups decreases solubility and bioavailability .

Pharmacological Activity and Mechanisms

Antimalarial Properties

Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate demonstrates moderate activity against Plasmodium falciparum, with an IC₅₀ of 18.8 μM in vitro . Its mechanism involves irreversible inhibition of falcipain-2 and falcipain-3, cysteine proteases critical for hemoglobin degradation in malaria parasites . The compound’s electrophilic α,β-unsaturated ketone moiety forms a Michael adduct with the catalytic cysteine residue (Cys-42 in falcipain-2), disrupting enzyme function .

Comparative Activity Data:

CompoundIC₅₀ (μM) vs. Falcipain-2IC₅₀ (μM) vs. P. falciparum
Ethyl derivative66.4 ± 2.218.8 ± 1.5
E-64 (control)5.3 ± 1.050.015 ± 0.008

Cytotoxicity and Selectivity

In cytotoxicity assays using human kidney epithelial cells (293T), the compound exhibits an IC₅₀ >160 μM, indicating a selectivity index (>8.5) favorable for antimalarial development .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (t, 3H, J = 7.5 Hz, CH₂CH₃), 2.45 (q, 2H, J = 7.4 Hz, CH₂CO), 4.15 (s, 2H, OCH₂CO), 6.85–7.25 (m, 2H, aromatic) .

  • LC-MS: [M+H]⁺ = 319.2, retention time = 23.8 min (C18 column, acetonitrile/water gradient) .

Thermodynamic Properties

  • Melting Point: 79–80°C (ethyl ether recrystallization) .

  • LogP: 3.2 (calculated via XLogP3) .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for non-peptidic cysteine protease inhibitors. Recent efforts focus on:

  • Biotinylated Derivatives: To enable affinity chromatography and target identification (e.g., compound 24 in ).

  • Combination Therapies: Synergy with chloroquine (IC₅₀ reduction to 0.24 μM in resistant strains) .

Industrial Synthesis

Patent US3255241 describes scalable methods for analogous phenoxyacetates, emphasizing aluminum chloride-mediated acylations and bromination steps .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator